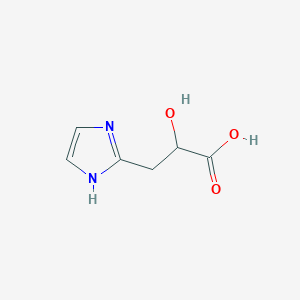![molecular formula C12H14N2O2 B11765570 4'-Methylspiro[indoline-3,2'-morpholin]-2-one](/img/structure/B11765570.png)
4'-Methylspiro[indoline-3,2'-morpholin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methylspiro[indoline-3,2’-morpholin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a morpholine ring Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylspiro[indoline-3,2’-morpholin]-2-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of an indoline derivative with a morpholine derivative under specific conditions to form the spirocyclic compound. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4’-Methylspiro[indoline-3,2’-morpholin]-2-one may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4’-Methylspiro[indoline-3,2’-morpholin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4’-Methylspiro[indoline-3,2’-morpholin]-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: This compound shares a similar spirocyclic structure but with a piperidine ring instead of a morpholine ring.
Spiropyrans: These compounds also feature a spirocyclic structure and are known for their photochromic properties.
Uniqueness
4’-Methylspiro[indoline-3,2’-morpholin]-2-one is unique due to its combination of an indoline and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
4'-methylspiro[1H-indole-3,2'-morpholine]-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-14-6-7-16-12(8-14)9-4-2-3-5-10(9)13-11(12)15/h2-5H,6-8H2,1H3,(H,13,15) |
Clave InChI |
RCMRFAGXWZDQGQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC2(C1)C3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


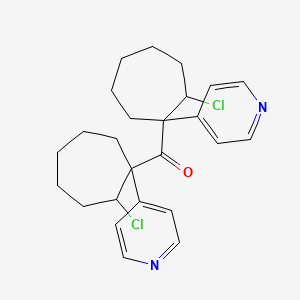
![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)

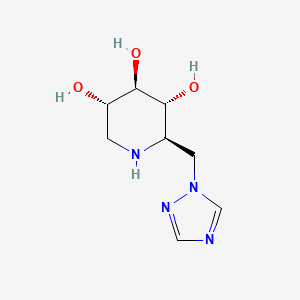
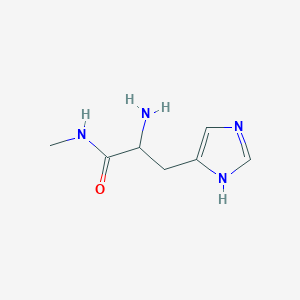


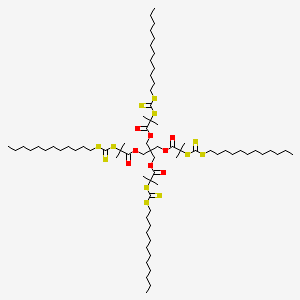

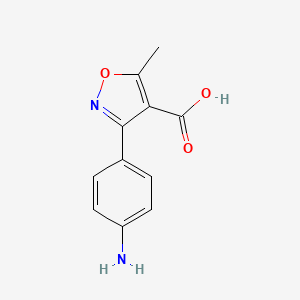
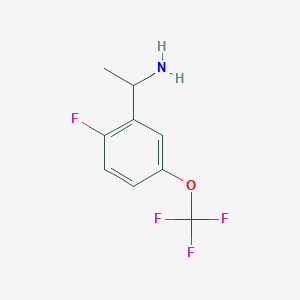
![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)

